molecular formula C7H8BrF3N2 B12350113 4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1883290-06-9

4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B12350113
CAS No.: 1883290-06-9
M. Wt: 257.05 g/mol
InChI Key: HMSWRRCPBAHZPU-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a trifluoropropyl group at the 1st position of the pyrazole ring. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Methylation: The methyl group can be introduced at the 3rd position through alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Trifluoropropylation: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using 3,3,3-trifluoropropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or cell membranes. The bromine atom and methyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: Lacks the trifluoropropyl group, resulting in different chemical properties and applications.

    3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole:

    4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the methyl group, leading to variations in its chemical behavior and applications.

Uniqueness

4-Bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of the bromine atom, methyl group, and trifluoropropyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential biological activity, making it valuable in various scientific research fields.

Properties

CAS No.

1883290-06-9

Molecular Formula

C7H8BrF3N2

Molecular Weight

257.05 g/mol

IUPAC Name

4-bromo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole

InChI

InChI=1S/C7H8BrF3N2/c1-5-6(8)4-13(12-5)3-2-7(9,10)11/h4H,2-3H2,1H3

InChI Key

HMSWRRCPBAHZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC(F)(F)F

Origin of Product

United States

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